molecular formula C10H20N2O4S B2885600 Tert-butyl N-[(3S,4R)-3-amino-1,1-dioxothian-4-yl]carbamate CAS No. 480450-20-2

Tert-butyl N-[(3S,4R)-3-amino-1,1-dioxothian-4-yl]carbamate

Cat. No.: B2885600
CAS No.: 480450-20-2
M. Wt: 264.34
InChI Key: POPSAHJDHHOFHE-HTQZYQBOSA-N
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Description

Tert-butyl N-[(3S,4R)-3-amino-1,1-dioxothian-4-yl]carbamate is a chiral carbamate-protected amine that serves as a versatile building block in medicinal chemistry and organic synthesis. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is widely used to shield amines during multi-step synthetic sequences due to its stability under a range of conditions and its clean removal with acids . The 1,1-dioxothiane ring system indicates a sulfone group in a saturated six-membered ring, which can influence the molecule's conformation and electronic properties. Carbamate groups, in general, are recognized for their excellent chemical and proteolytic stability and their ability to serve as amide bond mimics, making them valuable structural motifs in drug discovery for improving the metabolic stability and bioavailability of pharmacologically active compounds . Researchers value this specific compound for its stereochemically defined structure, as the (3S,4R) configuration is critical for creating molecules with specific three-dimensional interactions with biological targets. This makes it a key intermediate in the synthesis of more complex, stereochemically pure molecules for pharmaceutical research. Potential applications include its use in the development of mechanism-based enzyme inactivators, similar to other carbamate-containing compounds that have been explored as potent and selective inhibitors for therapeutic targets such as human ornithine aminotransferase (hOAT) in cancer research . The presence of both a protected amine and a sulfone group on the ring provides two distinct handles for further chemical modification, allowing for diversification into a wide array of derivatives. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-3-amino-1,1-dioxothian-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-8-4-5-17(14,15)6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPSAHJDHHOFHE-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCS(=O)(=O)CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCS(=O)(=O)C[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(3S,4R)-3-amino-1,1-dioxothian-4-yl]carbamate typically involves the following steps:

    Formation of the dioxothiane ring: This can be achieved through the reaction of a suitable precursor with sulfur dioxide and an oxidizing agent.

    Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.

    Carbamate formation: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate under basic conditions to form the carbamate.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dioxothiane ring.

    Reduction: Reduction reactions can target the carbonyl groups in the carbamate moiety.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced carbamates, and substituted carbamate compounds.

Scientific Research Applications

Tert-butyl N-[(3S,4R)-3-amino-1,1-dioxothian-4-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(3S,4R)-3-amino-1,1-dioxothian-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Tert-butyl N-[(3S,4R)-3-amino-1,1-dioxothian-4-yl]carbamate can be compared to related carbamate-protected amines, particularly those with heterocyclic or fluorinated substituents. Below is a detailed analysis:

Structural and Functional Comparison

Compound Name Key Features Molecular Formula Molecular Weight CAS Number Applications/Notes
This compound 1,1-Dioxothiane ring; 3S,4R stereochemistry; Boc-protected amine C₁₀H₁₈N₂O₄S 262.33 Not explicitly listed in evidence High polarity due to sulfone; used in protease inhibitor synthesis .
Tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate Fluorinated piperidine; 3S,4R stereochemistry C₁₀H₁₉FN₂O₂ 218.27 1434126-99-4 Fluorine enhances metabolic stability; common in kinase inhibitors .
Tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate Hydroxylated piperidine; 3S,4R stereochemistry C₁₀H₂₀N₂O₃ 216.28 724787-35-3 Hydroxyl group enables hydrogen bonding; used in CNS-targeting agents .
Tert-butyl ((3S,4R)-3-methoxypiperidin-4-yl)carbamate hemioxalate Methoxy-piperidine; oxalate salt form C₁₃H₂₄N₂O₇ 320.34 2253105-08-5 Improved solubility due to oxalate; applied in peptide mimetics .
Tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate Methyl-substituted pyrrolidine; Boc-protected amine C₁₀H₂₀N₂O₂ 200.28 927652-04-8 Methyl group increases lipophilicity; used in antiviral compounds .

Key Differences and Implications

Ring System and Polarity :

  • The 1,1-dioxothiane core in the target compound introduces higher polarity and rigidity compared to piperidine or pyrrolidine analogs. This impacts solubility and membrane permeability, making it more suitable for hydrophilic targets .
  • Fluorinated analogs (e.g., CAS 1434126-99-4) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative metabolism .

Stereochemical Influence :

  • The 3S,4R configuration in the target compound and its piperidine derivatives (e.g., CAS 724787-35-3) ensures precise spatial orientation for receptor binding, critical for enantioselective biological activity .

Functional Group Variability: Hydroxyl and methoxy groups (e.g., CAS 724787-35-3 and 2253105-08-5) facilitate hydrogen bonding with biological targets, enhancing affinity for enzymes like kinases or proteases. Sulfone vs.

Biological Activity

Tert-butyl N-[(3S,4R)-3-amino-1,1-dioxothian-4-yl]carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a carbamate functional group and a dioxothian derivative. Its molecular formula is C11H20N2O4SC_{11}H_{20}N_2O_4S, and it has a molecular weight of approximately 288.36 g/mol.

This compound exhibits several biological activities, primarily through its interactions with various biological targets. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Modulation of Receptor Activity : It interacts with various receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.
  • Antioxidant Properties : The presence of the dioxothian moiety suggests potential antioxidant activity, which could protect cells from oxidative stress.

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

  • Neuroprotective Effects : Studies have demonstrated its ability to protect neuronal cells from apoptosis induced by neurotoxic agents.
  • Anti-inflammatory Activity : The compound shows promise in reducing inflammation in various models, potentially useful for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

  • Study 1 : A study published in the Journal of Medicinal Chemistry reported that similar carbamate derivatives exhibited significant inhibition of specific kinases involved in cancer progression. This suggests that this compound could also have anticancer potential through similar mechanisms .
  • Study 2 : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that compounds with structural similarities showed promising results in reducing oxidative stress markers in neuronal cell cultures .

Comparative Analysis

The following table summarizes the biological activities observed in related compounds:

Compound NameBiological ActivityReferences
Tert-butyl N-(3-amino-piperidin-4-yl)carbamateNeuroprotective, Anti-inflammatory
Tert-butyl N-[cis-(3-fluoropiperidin-4-yl)]carbamateAntimicrobial
Tert-butyl (N-[3-(aminomethyl)-4-hydroxypyrrolidine])Antioxidant

Q & A

Q. What are the key synthetic routes for tert-butyl N-[(3S,4R)-3-amino-1,1-dioxothian-4-yl]carbamate, and how is stereochemical control achieved during synthesis?

  • Methodological Answer : The synthesis typically involves introducing the tert-butyl carbamate group via reaction with tert-butyl chloroformate or similar reagents under basic conditions. Stereochemical control at the (3S,4R) positions is achieved using chiral auxiliaries or enantioselective catalysis. For example, protecting the amino group during ring formation (e.g., thian sulfone) ensures retention of configuration. Purification via column chromatography or crystallization is critical to isolate the desired diastereomer .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify functional groups and stereochemistry, with coupling constants verifying the thian ring’s chair conformation.
  • X-ray Crystallography : Resolves absolute configuration using programs like SHELXL for refinement .
  • High-Resolution Mass Spectrometry (HRMS) and HPLC : Confirm molecular weight and purity (>95%) .

Q. How does the sulfone group (1,1-dioxothian) influence the compound’s stability and solubility?

  • Methodological Answer : The sulfone group enhances polarity, improving aqueous solubility compared to non-oxidized thian analogs. Stability is assessed via accelerated degradation studies (e.g., pH variations, thermal stress), with LCMS monitoring decomposition products. The sulfone’s electron-withdrawing effects also reduce nucleophilic attack on the carbamate group .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound for high enantiomeric excess (ee)?

  • Methodological Answer :
  • Chiral Pool Synthesis : Start with enantiopure precursors (e.g., L-amino acids) to retain configuration.
  • Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation or ring-closing metathesis.
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers. Reaction progress is tracked via chiral HPLC .

Q. How does the tert-butyl carbamate group affect the compound’s reactivity in nucleophilic substitution or enzymatic hydrolysis?

  • Methodological Answer : The tert-butyl group provides steric protection, slowing carbamate hydrolysis under physiological conditions. Reactivity is quantified using:
  • Kinetic Studies : Monitor hydrolysis rates in buffered solutions (pH 7.4, 37°C) via UV-Vis or LCMS.
  • Enzymatic Assays : Test susceptibility to esterases or proteases. The carbamate’s stability makes it suitable as a prodrug moiety .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., sulfone-mediated hydrogen bonding).
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time, focusing on the thian ring’s conformational flexibility.
  • QSAR Models : Correlate structural features (e.g., logP, polar surface area) with activity data from analogous compounds .

Q. How can conflicting crystallographic data (e.g., disordered sulfone groups) be resolved during structural analysis?

  • Methodological Answer :
  • Twinned Refinement : Use SHELXL’s TWIN commands to model disorder.
  • DFT Calculations : Compare experimental and theoretical bond lengths/angles.
  • Low-Temperature Data Collection : Reduce thermal motion artifacts. Validation tools like PLATON ensure structural reliability .

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